molecular formula C17H26BrNO B14567718 3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide CAS No. 61321-17-3

3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide

Cat. No.: B14567718
CAS No.: 61321-17-3
M. Wt: 340.3 g/mol
InChI Key: HAFYTRKWUHDJHK-UHFFFAOYSA-N
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Description

3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure, specifically a 2-azabicyclo[3.2.1]octane core, which is known for its significant potential in drug discovery and pharmaceutical applications . The presence of the phenol group adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide typically involves the construction of the 2-azabicyclo[3.2.1]octane core followed by functionalization with the phenol group. One common approach is the intramolecular cyclization of suitable precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives of the bicyclic core .

Scientific Research Applications

3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The bicyclic core may enhance the compound’s stability and facilitate its binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide is unique due to the combination of the 2-azabicyclo[3.2.1]octane core and the phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61321-17-3

Molecular Formula

C17H26BrNO

Molecular Weight

340.3 g/mol

IUPAC Name

3-(2-butyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide

InChI

InChI=1S/C17H25NO.BrH/c1-2-3-10-18-11-9-17(8-7-15(18)13-17)14-5-4-6-16(19)12-14;/h4-6,12,15,19H,2-3,7-11,13H2,1H3;1H

InChI Key

HAFYTRKWUHDJHK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC2(CCC1C2)C3=CC(=CC=C3)O.Br

Origin of Product

United States

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